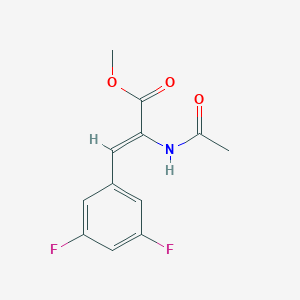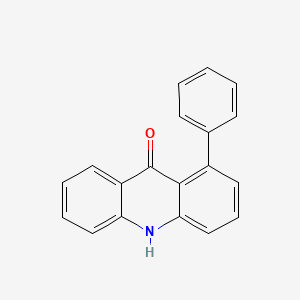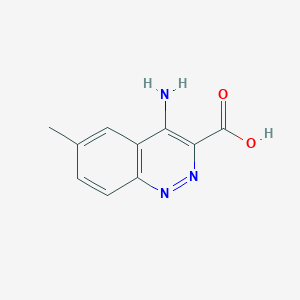![molecular formula C11H7ClN2O B3348225 Pyrrolo[1,2-a]quinoxalin-4(5H)-one, 8-chloro- CAS No. 160657-04-5](/img/structure/B3348225.png)
Pyrrolo[1,2-a]quinoxalin-4(5H)-one, 8-chloro-
概要
説明
Pyrrolo[1,2-a]quinoxalin-4(5H)-one, 8-chloro- is a heterocyclic compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is characterized by a fused ring system that includes a pyrrole ring and a quinoxaline ring, with a chlorine atom attached at the 8th position. The unique structure of Pyrrolo[1,2-a]quinoxalin-4(5H)-one, 8-chloro- imparts it with distinct chemical and biological properties, making it a valuable target for synthesis and study.
準備方法
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing Pyrrolo[1,2-a]quinoxalin-4(5H)-one, 8-chloro- involves the visible light-mediated ring opening and cyclization of aryl cyclopropanes. This method uses quinoxalinones, hydrochloric acid, and nitric acid as reagents . The reaction proceeds through an unexpected cyclization process, which is operationally simple and catalyst-free, making it a green and efficient approach .
Another method involves the palladium-catalyzed oxidative carbonylation of the C2 position of indole. This reaction uses N-substituted 2-(1H-indol-1-yl)anilines or 2-(1H-pyrrol-1-yl)anilines and carbon monoxide in the presence of Pd(OCOCF3)2 as a catalyst and Cu(OAc)2 as an oxidant in toluene at 80°C .
Industrial Production Methods
Industrial production methods for Pyrrolo[1,2-a]quinoxalin-4(5H)-one, 8-chloro- are not extensively documented in the literature. the scalability of the visible light-mediated synthesis has been demonstrated by a gram-scale synthesis , indicating its potential for industrial application.
化学反応の分析
Types of Reactions
Pyrrolo[1,2-a]quinoxalin-4(5H)-one, 8-chloro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline ring, leading to different structural analogs.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, nitric acid, carbon monoxide, and various catalysts such as palladium and copper salts . The reactions typically occur under mild to moderate conditions, such as room temperature to 80°C.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can exhibit different biological activities depending on the substituents introduced during the reactions .
科学的研究の応用
Pyrrolo[1,2-a]quinoxalin-4(5H)-one, 8-chloro- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown antineoplastic activity, making it a candidate for cancer research.
作用機序
The mechanism of action of Pyrrolo[1,2-a]quinoxalin-4(5H)-one, 8-chloro- involves its interaction with specific molecular targets and pathways. The compound’s antineoplastic activity is attributed to its ability to interfere with cellular processes essential for cancer cell survival and proliferation . The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and division.
類似化合物との比較
Similar Compounds
Indolo[1,2-a]quinoxalin-6(5H)-ones: These compounds share a similar fused ring system but differ in the position and type of substituents.
Pyrrolo[1,2-a]quinoxalin-6(5H)-ones: These are closely related compounds with variations in the ring structure and substituents.
Uniqueness
Pyrrolo[1,2-a]quinoxalin-4(5H)-one, 8-chloro- is unique due to the presence of the chlorine atom at the 8th position, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
IUPAC Name |
8-chloro-5H-pyrrolo[1,2-a]quinoxalin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c12-7-3-4-8-10(6-7)14-5-1-2-9(14)11(15)13-8/h1-6H,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZHADFIGDDGQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=O)NC3=C2C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443750 | |
| Record name | 8-chloro-5H-pyrrolo[1,2-a]quinoxalin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160657-04-5 | |
| Record name | 8-chloro-5H-pyrrolo[1,2-a]quinoxalin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,3-dimethylchromeno[4,3-b]pyrrol-4(1H)-one](/img/structure/B3348175.png)










